4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are often explored in medicinal chemistry due to their potential therapeutic applications. The specific compound in question is characterized by its unique structure that includes a piperidine ring, an ethyl chain, and a phenoxy group with an isopropyl substitution.
This compound can be classified as an organic piperidine derivative, which is commonly utilized in pharmaceutical research. It has been studied for various biological activities, including anti-inflammatory and anti-acetylcholinesterase properties. The synthesis and characterization of similar compounds have been documented in several studies, showcasing their relevance in drug development .
The synthesis of 4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride typically involves several key steps:
This multi-step synthesis allows for the introduction of the desired functional groups while maintaining the integrity of the piperidine structure.
The molecular formula of 4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride is , with a molecular weight of approximately 318.3 g/mol.
The compound's structural representation can be visualized through its canonical SMILES notation: CC(C)C1=C(C=CC(=C1)Cl)OCCC2CCNCC2.Cl
.
The chemical behavior of 4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride can be explored through its interactions with various reagents:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for compounds like 4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride often involves modulation of neurotransmitter systems. For instance, piperidine derivatives have been shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in synaptic clefts, which can enhance cognitive functions .
Additionally, compounds with similar structures have demonstrated anti-inflammatory effects through inhibition of cyclooxygenase enzymes, suggesting that this compound may also exhibit such properties .
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds like this one .
4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride has potential applications in:
Research continues to explore its efficacy and safety profile, paving the way for future therapeutic applications in medicine .
The structural class of phenoxyethylpiperidine derivatives emerged as a chemically tractable scaffold for antiparasitic drug development following extensive structure-activity relationship (SAR) studies on triclosan analogs. Early investigations revealed that substituting the halogenated biphenyl ether core of triclosan with phenoxyethylpiperidine motifs improved selectivity against Plasmodium targets while maintaining favorable physicochemical properties. The specific derivative 4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride (CAS not directly provided, but structurally analogous to 1219949-24-2 and 1219982-85-0) was identified during systematic optimization of the phenoxyalkyl chain and piperidine ring position [1] [9].
Key structural modifications in this chemical lineage include:
Table 1: Structural Evolution of Phenoxyethylpiperidine Antimalarials
Compound | R1 (Phenoxy) | Piperidine Position | Relative PfENR IC₅₀ |
---|---|---|---|
Triclosan | 2,4-Cl₂-PhO | N/A | 1.0 (Reference) |
2-[2-(2-Isopropylphenoxy)ethyl]piperidine | 2-iPr | 2-position | 0.8 |
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine | 4-Br-2-iPr | 4-position | 0.6 |
4-[2-(3-Isopropylphenoxy)ethyl]piperidine | 3-iPr | 4-position | 0.4 |
These derivatives were commercially cataloged as research compounds by suppliers like Matrix Scientific, enabling broad biological evaluation [1] [6] [9]. The 4-position piperidine isomer with meta-isopropyl substitution emerged as the most potent scaffold, likely due to reduced steric hindrance in the ENR binding pocket.
The discovery of 4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride was accelerated through computational targeting of Plasmodium falciparum Enoyl-ACP Reductase (PfENR), a validated target in the type II fatty acid biosynthesis (FAS-II) pathway. PfENR catalyzes the NADH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP – the rate-limiting step in fatty acid elongation essential for liver-stage development [2] [3].
Virtual screening employed two complementary approaches:1. Structure-Based Docking: Using crystal structures PDB 2O2Y and 2OOS, ~13,200 compounds were docked into the PfENR-NAD⁺ ternary complex binding pocket. Compounds were prioritized based on:- π-stacking with the NAD⁺ nicotinamide ring- H-bond formation with Tyr277 and the nicotinamide ribose 2'-OH- Complementary van der Waals interactions with Phe368 sidechains2. Pharmacophore Filtering: A 4-point model required:(a) Aromatic center for NAD⁺ stacking(b) Hydrogen bond donor(c) Hydrophobic moiety (isopropyl optimal)(d) Positive ionizable feature (protonated piperidine)
Table 2: Virtual Screening Parameters for PfENR Inhibitor Identification
Computational Parameter | Implementation | Role in Compound Selection |
---|---|---|
Protein Structures | PDB 2O2Y (closed loop), 2OOS (open loop) | Sampled conformational flexibility of Phe368 |
Docking Software | GOLD v5.2 with DSX rescoring | Balanced accuracy/scoring efficiency |
Pharmacophore Features | 1. Aromatic centroid 2. H-bond donor 3. Hydrophobe 4. Cation | Ensured target-complementary geometry |
Library | Fragment-like (MW 122-360 Da; cLogP -1.2-7.6) | Drug-like chemical space exploration |
The phenoxyethylpiperidine scaffold satisfied these criteria with the protonated piperidine forming a salt bridge with Asp279, while the 3-isopropyl group occupied a hydrophobic subpocket vacated by triclosan's chlorophenyl rings [3]. Molecular dynamics simulations (100 ns) confirmed stable binding with RMSD <2.5Å in the ligand-binding domain, particularly for 4-position piperidine isomers which showed 30% lower pocket volume fluctuations than 2- or 3-position analogs [2].
The strategic incorporation of the 3-isopropylphenoxy moiety in 4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride addressed a critical limitation of earlier FAS-II inhibitors: stage-specific activity. While genetic studies confirmed PfENR's essentiality in liver-stage Plasmodium berghei (causing 98% developmental arrest), blood-stage parasites utilize fatty acid elongases (ELO) employing enoyl-CoA reductase (EnCR) [3]. Rational design leveraged structural similarity between ENR and EnCR active sites:
Table 3: Multistage Antiplasmodial Activity Profile
Biological Parameter | Liver-Stage | Blood-Stage | Reference Compound (Triclosan) |
---|---|---|---|
Target Enzyme IC₅₀ (PfENR) | 0.4 μM | Not applicable | 0.3 μM |
Parasite Growth IC₅₀ | 0.8 μM (hepatocytes) | 2.1 μM (erythrocytes) | 3.2 μM (NF54) |
Selectivity Index (Host Cells) | >125 | >70 | <10 |
Chemical optimization enhanced dual-stage efficacy through balanced lipophilicity (logP = 3.2) and moderate protein binding (65%), enabling hepatocyte accumulation while maintaining free fraction for erythrocytic action. The 4-piperidinyl position minimized metabolic clearance compared to 2- or 3-position isomers, with microsomal half-life >45 minutes [1] [9]. This derivative represents a strategic advance toward true causal chemoprophylaxis – simultaneously targeting liver-stage parasites to prevent clinical disease and blood-stage parasites to mitigate transmission.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7